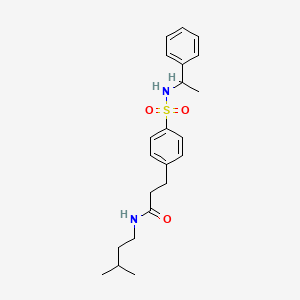
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 by scientists at Sankyo Company Limited in Japan. NS-398 has been found to be a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Wirkmechanismus
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide selectively inhibits COX-2, which is induced by various stimuli such as cytokines and growth factors. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been found to reduce the production of prostaglandins and other inflammatory mediators. This compound has also been shown to have anti-tumor effects in various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation. This compound has also been found to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various physiological and pathological processes. However, this compound has some limitations in lab experiments. It has been found to be unstable in aqueous solutions and can degrade rapidly. This compound can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in scientific research. One area of interest is the role of COX-2 in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer. This compound has been found to enhance the anti-tumor effects of other drugs such as cisplatin and doxorubicin. Finally, there is a need for the development of more stable and selective COX-2 inhibitors for use in scientific research.
Synthesemethoden
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is synthesized through a multi-step process that involves several chemical reactions. The synthesis starts with the reaction of 4-bromoanisole with magnesium to form the Grignard reagent, which is then reacted with 4-nitrobenzenesulfonyl chloride to produce 4-nitrophenyl 4-methoxyphenyl ether. This compound is then reduced to 4-aminophenyl 4-methoxyphenyl ether, which is further reacted with isopentylamine and acetic anhydride to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively used in scientific research to study the role of COX-2 in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-tumor, and analgesic effects. This compound has been used to investigate the mechanisms underlying the development of cancer, cardiovascular diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-17(2)15-16-23-22(25)14-11-19-9-12-21(13-10-19)28(26,27)24-18(3)20-7-5-4-6-8-20/h4-10,12-13,17-18,24H,11,14-16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCBABOYDMAHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

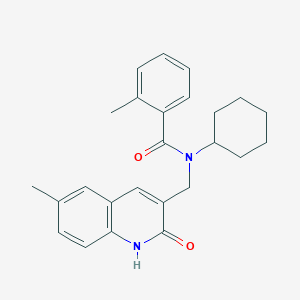
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
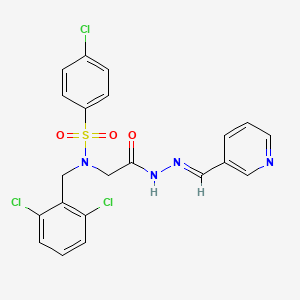
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)
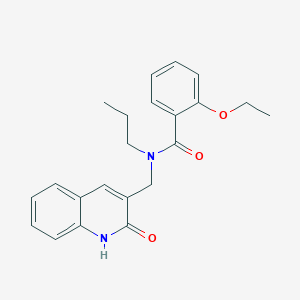

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
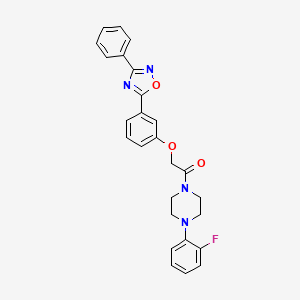
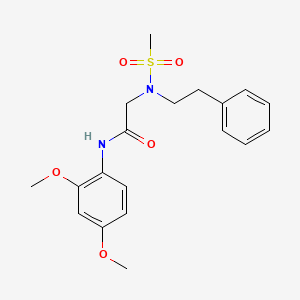

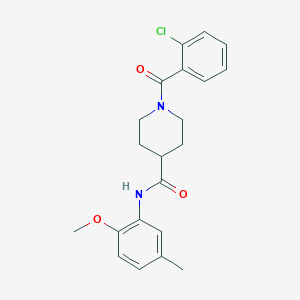
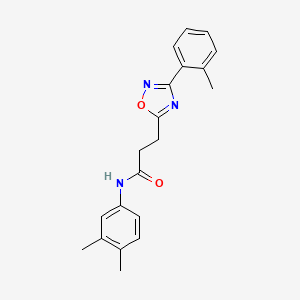
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)
